8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . There are numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .Molecular Structure Analysis
Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Molecular Structure and Spectroscopic Characterization
The molecular structure and spectroscopic properties of compounds related to 8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile have been studied using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods. These studies provide insights into the optimized molecular structure, NLO properties, and potential biological applications of the compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Optical Properties and Thin Film Applications
The structural and optical properties of related quinoline derivatives, particularly as thin films, have been explored. Such studies are crucial for understanding the potential use of these compounds in photovoltaic devices and organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Biological Activity
There has been significant research into the biological activity of quinoline derivatives. For instance, studies have been conducted on the hypoxic cytotoxic activity of quinoxaline-carbonitrile derivatives against various human cell lines, highlighting their potential as anti-tumor agents (Hu et al., 2012).
Photochemistry
Research on the photochemistry of quinolinecarbonitriles, including derivatives similar to the compound , has been conducted. These studies contribute to our understanding of the photochemical reactions and potential applications of these compounds in various fields (HataNorisuke & OhtsukaRyoichi, 1975).
Corrosion Inhibition
Quinoline derivatives have been studied for their potential as corrosion inhibitors. This research is important for industrial applications where corrosion resistance is crucial (Singh, Srivastava, & Quraishi, 2016).
Mechanism of Action
Target of Action
The compound “8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile” belongs to the quinoline and quinolone class of compounds . These compounds are known to exhibit numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
Quinolines and quinolones often exert their effects by interacting with various enzymes and receptors in the cell . The exact mode of action of “this compound” would depend on its specific targets.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Quinolines and quinolones can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Quinolines and quinolones can have a wide range of effects due to their diverse biological activities .
Future Directions
Properties
IUPAC Name |
8-chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O/c20-11-6-4-10(5-7-11)18-13-3-1-2-12(13)17-14(9-22)15(21)8-16(24)19(17)23-18/h1-2,4-8,12-13,18,23-24H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWMQGBEVGCZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C(=C(C=C3O)Cl)C#N)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.